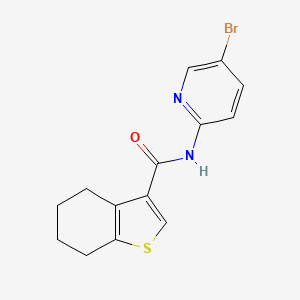
N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been studied extensively in scientific research. It is a promising compound for the treatment of various diseases due to its unique mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of a specific class of enzymes called bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting BET proteins, N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can modulate the expression of genes involved in various diseases, leading to therapeutic benefits.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can modulate the expression of genes involved in cancer, inflammation, and neurological disorders, leading to anti-tumor, anti-inflammatory, and neuroprotective effects. Moreover, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its unique mechanism of action, potential therapeutic benefits, and good pharmacokinetic properties. However, the limitations include the need for further studies to elucidate its optimal dosage, efficacy, and safety profile.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Firstly, further preclinical studies are needed to determine its efficacy and safety profile in various diseases. Secondly, clinical trials are needed to evaluate its therapeutic potential in humans. Thirdly, the development of more potent and selective BET inhibitors may lead to the discovery of new therapeutic agents for various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action, potential therapeutic benefits, and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to determine its optimal dosage, efficacy, and safety profile in humans.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, it has been studied for its anti-inflammatory effects in various models of inflammation, such as rheumatoid arthritis and multiple sclerosis. Moreover, N-(5-bromo-2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and potential therapeutic benefits in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-9-5-6-13(16-7-9)17-14(18)11-8-19-12-4-2-1-3-10(11)12/h5-8H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMFEABJOGUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



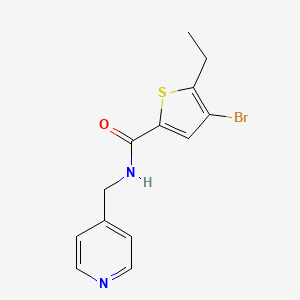
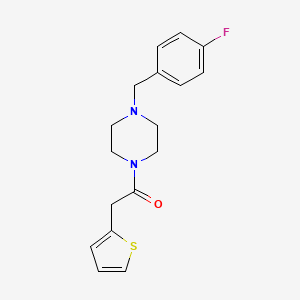
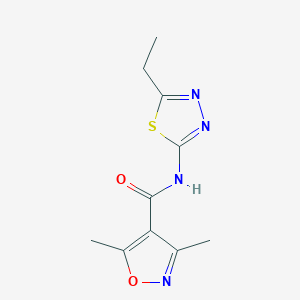
![methyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433768.png)
![5-methyl-3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433775.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4433778.png)
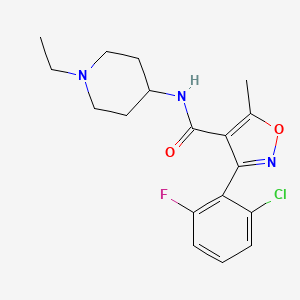
![1-acetyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4433787.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4433789.png)
![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433792.png)
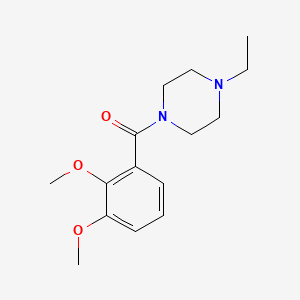
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(methylsulfonyl)piperazine](/img/structure/B4433804.png)
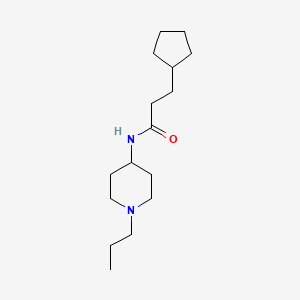
![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)